2-[(4-methoxybenzyl)sulfanyl]-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide
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Overview
Description
2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of methoxyphenyl, sulfanyl, and aceto-hydrazide groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hydrazide: The initial step involves the reaction of an appropriate acyl hydrazide with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide.
Thioether formation: The resulting hydrazide is then reacted with a thiol compound, such as 4-methoxyphenylmethanethiol, under basic conditions to form the thioether linkage.
Condensation reaction: Finally, the compound undergoes a condensation reaction with 4-isopropylbenzaldehyde in the presence of an acid catalyst to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the hydrazide or aldehyde functionalities using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and hydrazide groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the methoxy and isopropyl groups may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(4-METHOXYPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(3-METHYL-2-THIENYL)METHYLIDENE]ACETOHYDRAZIDE
- **2-{[4,5-BIS(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
Compared to similar compounds, 2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both methoxy and isopropyl groups may enhance its solubility and bioavailability, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C20H24N2O2S |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H24N2O2S/c1-15(2)18-8-4-16(5-9-18)12-21-22-20(23)14-25-13-17-6-10-19(24-3)11-7-17/h4-12,15H,13-14H2,1-3H3,(H,22,23)/b21-12+ |
InChI Key |
KTEUAWVJVQYUEE-CIAFOILYSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CSCC2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)CSCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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